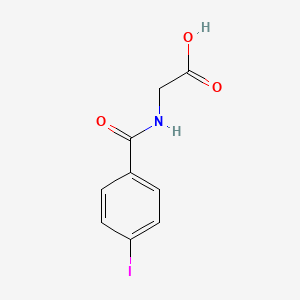

p-Iodohippuric acid

Overview

Description

P-Iodohippuric acid, also known as ortho-Iodohippuric acid or OIH, is an analog of p-aminohippuric acid used for the determination of effective renal plasma flow . It has a significantly higher clearance than other radiopharmaceuticals developed so far and is suitable for renography .

Synthesis Analysis

The isotopic exchange reactions of radioiodine as 125I– for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer. These reactions proceed by nucleophilic second-order substitution reaction .Molecular Structure Analysis

The molecular formula of p-Iodohippuric acid is C9H8INO3 . It has an average mass of 305.069 Da and a monoisotopic mass of 304.954865 Da .Chemical Reactions Analysis

The isotopic exchange reactions of radioiodine as 125I– for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer. These reactions proceed by nucleophilic second-order substitution reaction .Physical And Chemical Properties Analysis

P-Iodohippuric acid has a density of 1.9±0.1 g/cm3, a boiling point of 480.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.5±3.0 kJ/mol and a flash point of 244.6±24.6 °C .Scientific Research Applications

Renal Function Evaluation

p-Iodohippuric acid has been extensively utilized in the assessment of renal function. It is commonly employed in the synthesis of radiopharmaceuticals such as Technetium-99m labeled p-aminohippuric acid analogues for renal function measurements. These complexes, formed using a Sn(II) reduction method, exhibit promising biodistribution profiles for potential clinical use in replacing [131I]o-iodohippuric acid for renal function evaluation (Zhang et al., 1989). Moreover, p-Iodohippuric acid has been compared to iodopyracet in renal function studies, highlighting its significance in this domain (Whitley et al., 1961).

Pharmacokinetics and Drug Metabolism

In pharmacokinetic studies, p-Iodohippuric acid plays a crucial role. It has been used in combination with other compounds such as iopamidol for simultaneous determination in plasma samples, aiding in renal function assessments (Rodriguez-Romero et al., 2015). Additionally, the renal excretion of iodine-131 labelled meta-iodobenzylguanidine and its metabolites, including p-Iodohippuric acid, has been studied in patients with neural crest-derived tumours (Wafelman et al., 1997).

Radiopharmaceutical Development

p-Iodohippuric acid is instrumental in developing radiopharmaceuticals. For instance, it has been used in preparing Technetium-99m labeled renal function and imaging agents, such as 99mTc-MAG3, which have properties similar to o-iodohippuric acid and are anticipated for widespread clinical application in renal function studies (Brandau et al., 1988).

Renal Transport Studies

Studies involving uraemic serum have utilized p-Iodohippuric acid to understand renal transport processes. These investigations explore how uraemic conditions affect the transport of compounds like p-aminohippurate and o-iodohippurate (Bourke et al., 1970).

Renal Enzyme Research

Research in renal brush border enzyme activity has also employed p-Iodohippuric acid. Studies focused on enzyme-cleavable linkages, such as in radiolabeled antibody fragments, have used derivatives of p-Iodohippuric acid to analyze the renal excretion process and reduce renal radioactivity levels (Akizawa et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-[(4-iodobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVALMHFCJYLXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204359 | |

| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Iodohippuric acid | |

CAS RN |

55790-22-2 | |

| Record name | N-(4-Iodobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55790-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuric acid, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

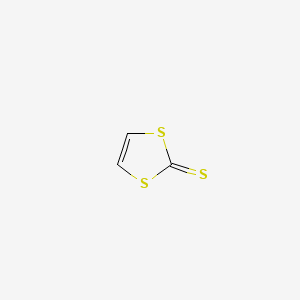

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic pathway of iofetamine HCl iodine-123 (IMP) and how is p-iodohippuric acid involved?

A1: Research indicates that iofetamine HCl iodine-123 (IMP) undergoes a sequential metabolic process primarily starting with the N-isopropyl group on its amphetamine side chain []. This process involves dealkylation to p-iodoamphetamine (PIA), followed by deamination to form p-iodophenylacetone. This intermediate is rapidly metabolized to p-iodobenzoic acid, which then undergoes conjugation with glycine in the liver, ultimately forming p-iodohippuric acid. This end product is then excreted through the kidneys into the urine [].

Q2: Does the position of the iodine atom on the benzene ring influence the isotopic exchange reaction with radioiodine?

A2: Yes, research suggests that the position of the iodine atom significantly impacts the isotopic exchange reaction rate with radioiodine []. Studies using molten ammonium acetate as a medium observed that the exchange reaction for o- and p-iodohippuric acid isomers with radioiodine (as ^125I^–) occurs more rapidly compared to the m-iodohippuric acid isomer []. This difference highlights the importance of the iodine atom's position in influencing the reaction kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.